![molecular formula C15H24N2O3 B14183845 N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea CAS No. 921766-24-7](/img/structure/B14183845.png)
N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hexyl group attached to one nitrogen atom and a 4-hydroxy-3-methoxyphenylmethyl group attached to the other nitrogen atom of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea typically involves the reaction of hexylamine with 4-hydroxy-3-methoxybenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 4-hydroxy-3-methoxybenzyl isocyanate: This intermediate can be synthesized by reacting 4-hydroxy-3-methoxybenzyl chloride with potassium cyanate in the presence of a suitable solvent.
Reaction with hexylamine: The 4-hydroxy-3-methoxybenzyl isocyanate is then reacted with hexylamine to form N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties.
相似化合物的比较
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can be compared with other similar compounds, such as:
N-Hexyl-N’-[(4-hydroxyphenyl)methyl]urea: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-Hexyl-N’-[(3-methoxyphenyl)methyl]urea: Lacks the hydroxyl group, which may influence its hydrogen bonding capabilities.
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)ethyl]urea: Has an ethyl group instead of a methyl group, which may affect its steric properties and reactivity.
The presence of both the hydroxyl and methoxy groups in N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea makes it unique and potentially more versatile in its applications compared to its analogs.
属性
CAS 编号 |
921766-24-7 |
|---|---|
分子式 |
C15H24N2O3 |
分子量 |
280.36 g/mol |
IUPAC 名称 |
1-hexyl-3-[(4-hydroxy-3-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C15H24N2O3/c1-3-4-5-6-9-16-15(19)17-11-12-7-8-13(18)14(10-12)20-2/h7-8,10,18H,3-6,9,11H2,1-2H3,(H2,16,17,19) |
InChI 键 |
DAYSMSZBKJFLRQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCNC(=O)NCC1=CC(=C(C=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


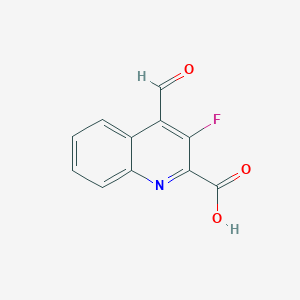
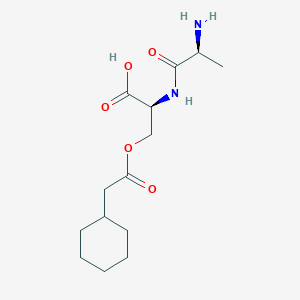
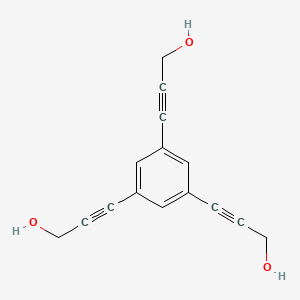
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
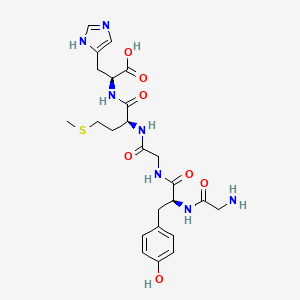
![(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide](/img/structure/B14183800.png)
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
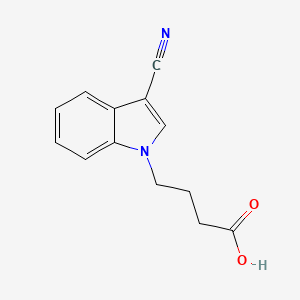
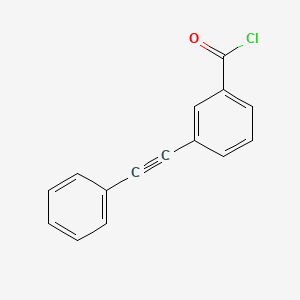

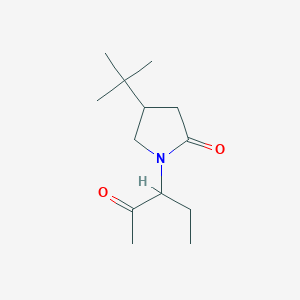
![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
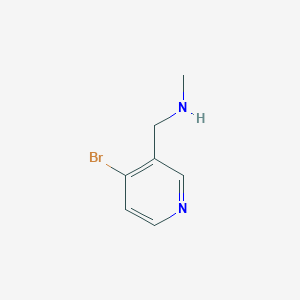
![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)
